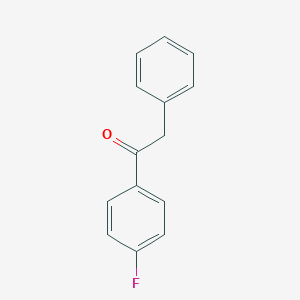

4'-Fluoro-2-phenylacetophenone

Description

Contextualization within Fluorinated Organic Compounds Research

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. bohrium.comtandfonline.com Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to biological targets, and modify the acidity or basicity of a molecule. bohrium.comnih.gov This has led to a surge in the research and development of fluorinated compounds, with an estimated 20% of all pharmaceuticals containing fluorine. nih.gov 4'-Fluoro-2-phenylacetophenone serves as a prime example of a fluorinated building block that enables the creation of these advanced compounds. chemimpex.com

Strategic Importance as a Key Synthetic Intermediate in Advanced Chemical Synthesis

This compound, also known by its synonyms Benzyl (B1604629) 4-fluorophenyl ketone and 1-(4-fluorophenyl)-2-phenylethanone, is a versatile intermediate in organic synthesis. chemimpex.comclearsynth.com Its chemical structure allows it to participate in a variety of reactions, making it a crucial component in the production of fine chemicals, agrochemicals, and active pharmaceutical ingredients (APIs). chemimpex.comguidechem.com The presence of the fluorine atom, in particular, enhances its utility in creating novel therapeutic agents with improved biological activity and stability. chemimpex.com The compound is instrumental in processes like Friedel-Crafts acylation and nucleophilic substitutions. chemimpex.com

Overview of Academic Research Trajectories in Medicinal Chemistry and Materials Science

In medicinal chemistry, research involving this compound is focused on leveraging its structure to develop new drugs. The fluorinated phenyl group is a key feature in the design of molecules with potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai For instance, it is used in the preparation of 2,3-diarylpyrazines and quinoxalines, which have been evaluated as selective COX-2 inhibitors. chemicalbook.com

In the realm of materials science, this compound contributes to the development of new polymers and resins. chemimpex.com The incorporation of fluorinated moieties can lead to materials with enhanced thermal stability and durability. chemimpex.com Furthermore, its derivatives are utilized in photochemical research to understand light-induced reactions, which has implications for solar energy conversion. chemimpex.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 347-84-2 | chemimpex.comclearsynth.com |

| Molecular Formula | C14H11FO | chemimpex.comclearsynth.com |

| Molecular Weight | 214.24 g/mol | chemimpex.com |

| Appearance | White to light yellow powder/crystal | chemimpex.com |

| Melting Point | 80 - 84 °C | chemimpex.com |

| Boiling Point | 332.9 °C at 760 mmHg | guidechem.com |

| Density | 1.152 g/cm³ | guidechem.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYKGCQUWKAFLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30312380 | |

| Record name | 4'-Fluoro-2-phenylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30312380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347-84-2 | |

| Record name | 347-84-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Fluoro-2-phenylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30312380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-fluorophenyl)-2-phenylethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluoro 2 Phenylacetophenone and Its Analogues

Established Synthetic Pathways for Substituted Acetophenones

Traditional methods for synthesizing substituted acetophenones, including 4'-Fluoro-2-phenylacetophenone, have long relied on robust and well-documented reactions. These pathways are foundational in organic synthesis and continue to be widely employed.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. organic-chemistry.orgwikipedia.org This electrophilic aromatic substitution involves the reaction of an aromatic ring with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. organic-chemistry.orgsigmaaldrich.com For the synthesis of fluorinated acetophenones, fluorobenzene (B45895) or its derivatives serve as the aromatic substrate.

The mechanism begins with the Lewis acid, commonly anhydrous aluminum chloride (AlCl₃), activating the acylating agent to form a highly electrophilic acylium ion. wikipedia.orgstudyraid.com This ion is then attacked by the electron-rich aromatic ring, leading to the formation of an aryl ketone. sigmaaldrich.com A key advantage of this method is that the resulting ketone product is deactivated towards further acylation, which prevents polysubstitution and yields a monoacylated product. organic-chemistry.org However, a stoichiometric amount of the catalyst is often necessary because both the reactant and the product can form complexes with the Lewis acid. wikipedia.org

Table 1: Examples of Friedel-Crafts Acylation for Phenyl Ketone Synthesis

| Aromatic Substrate | Acylating Agent | Catalyst | Key Conditions | Product | Citation |

|---|---|---|---|---|---|

| Benzene (B151609) | Acetyl Chloride | AlCl₃ | Anhydrous conditions | Acetophenone (B1666503) | studyraid.com |

| Fluorobenzene | Acetyl Chloride | AlCl₃ | Standard Friedel-Crafts | 4'-Fluoroacetophenone | google.com |

| Arenes | Carboxylic Acids | Cyanuric Chloride / AlCl₃ | Mild conditions | Aryl Ketones | organic-chemistry.org |

Nucleophilic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) provides an alternative route to substituted acetophenones, particularly for rings that are electron-deficient. wikipedia.orgchemistrysteps.com This reaction involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. wikipedia.org The SNAr mechanism is favored when strong electron-withdrawing groups (such as nitro groups) are positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups activate the ring towards nucleophilic attack and stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgchemistrysteps.com

The reaction proceeds via a two-step addition-elimination mechanism. chemistrysteps.com First, the nucleophile attacks the carbon atom bearing the leaving group, forming the resonance-stabilized Meisenheimer complex. chemistrysteps.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com An interesting aspect of this reaction is that the rate is often enhanced by more electronegative halogens, meaning fluoro-substituted arenes can be more reactive than their chloro- or bromo- counterparts, as the rate-determining step is the nucleophilic attack, which is accelerated by the electron-withdrawing nature of fluorine. masterorganicchemistry.com

Direct Fluorination Reactions of 2-Phenylacetophenone Derivatives

Direct fluorination offers a method for introducing fluorine atoms into a pre-existing molecule. For the synthesis of analogues of this compound, methods for the α-fluorination of ketones are particularly relevant. This involves replacing a hydrogen atom on the carbon adjacent to the carbonyl group with a fluorine atom.

One effective method utilizes a hypervalent iodine reagent in combination with a triethylamine-hydrogen fluoride (B91410) complex (TEA·5HF). nih.govorganic-chemistry.org This approach allows for the direct α-fluorination of various acetophenone derivatives under mild conditions. nih.gov The reaction is highly selective, yielding monofluorinated products without significant double fluorination. organic-chemistry.org This selectivity is attributed to the reduced reactivity of the resulting fluorinated enol. organic-chemistry.org The process has been successfully applied to a range of substrates, including acetophenones, acetonaphthones, and other ketones, achieving good yields. nih.govorganic-chemistry.org

Table 2: α-Fluorination of Ketones using Iodosylarene and TEA·5HF

| Substrate | Reagents | Conditions | Product Type | Yield | Citation |

|---|---|---|---|---|---|

| Acetophenone | Iodosylarene, TEA·5HF | 1,2-dichloroethane, 60°C | α-Fluoroacetophenone | Good | nih.govorganic-chemistry.org |

| Propiophenone | Iodosylarene, TEA·5HF | Mild | α-Fluoropropiophenone | Good | nih.gov |

| 1-Indanone | Iodosylarene, TEA·5HF | Mild | 2-Fluoro-1-indanone | Good | nih.gov |

| Benzyl (B1604629) phenyl ketone | Iodosylarene, TEA·5HF | Mild | α-Fluorobenzyl phenyl ketone | Good | nih.gov |

Novel and Green Synthesis Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient synthetic methods. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Catalytic Systems and Reaction Conditions Optimization

Modern synthetic strategies increasingly employ advanced catalytic systems to improve reaction efficiency and environmental friendliness. For Friedel-Crafts type reactions, a significant advancement is the use of ionic liquids as catalysts, which can replace traditional corrosive and hazardous Lewis acids like AlCl₃. sigmaaldrich.com Another green approach involves using solid superacid catalysts, such as poly(4-vinylpyridine) supported trifluoromethanesulfonic acid, which are efficient, easy to handle, and recyclable. sigmaaldrich.com

For the modification of acetophenone derivatives, catalytic hydrodeoxygenation presents a valuable pathway. A bimetallic iron-ruthenium nanoparticle catalyst immobilized on a supported ionic liquid phase (Fe₂₅Ru₇₅@SILP) has shown high activity and selectivity for the deoxygenation of the ketone's side-chain without affecting the aromatic ring. rsc.org This method is part of a versatile synthetic route for producing valuable alkyl phenols and anilines from readily available acetophenone derivatives. rsc.org

Multi-Component Reactions (MCRs) for Derivative Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. nih.govnih.gov These reactions allow for the rapid construction of complex molecules from simple precursors, making them ideal for generating diverse libraries of chemical derivatives. nih.gov

Ketones like acetophenone are excellent synthons for MCRs. researchgate.net For instance, a four-component reaction involving a ketone, an aldehyde, malononitrile, and ammonium (B1175870) acetate (B1210297) can be used to synthesize 2-amino-3-cyanopyridine (B104079) derivatives. semanticscholar.org This particular reaction has been effectively catalyzed by heterogeneous and recyclable copper nanoparticles on charcoal. semanticscholar.org The Ugi four-component reaction, which combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide, is another powerful MCR for producing bis-amide derivatives. nih.gov These MCR strategies offer a streamlined pathway to complex heterocyclic structures derived from acetophenone analogues. nih.govresearchgate.net

Asymmetric Synthesis and Enantioselective Methodologies for Chiral Analogues

The synthesis of enantiomerically pure chiral compounds is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and bioactive molecules where a specific stereoisomer is often responsible for the desired therapeutic effect. The development of asymmetric and enantioselective methods to produce chiral analogues of this compound, which possess a stereogenic center at the α-position to the carbonyl group, is an area of significant research interest. These strategies aim to control the three-dimensional arrangement of atoms, yielding one enantiomer in excess over the other.

A primary challenge in the asymmetric α-arylation of ketones is the creation of tertiary stereocenters, which can be prone to racemization through enolization, especially under the basic conditions often required for these reactions. nih.govresearchgate.net To overcome this, various sophisticated methodologies have been developed, primarily revolving around transition-metal catalysis and the use of chiral auxiliaries.

Transition-Metal Catalysis

Transition-metal catalysis is a powerful tool for constructing chiral α-aryl ketones. These methods typically involve a chiral ligand that coordinates to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction.

Palladium (Pd) and Copper (Cu) complexes have been prominently featured in the development of enantioselective α-arylation of ketones. nih.gov The pioneering work in Pd-catalyzed α-arylation has led to numerous advancements, though achieving high enantioselectivity for tertiary stereocenters that are susceptible to enolization has remained a challenge. nih.govresearchgate.net To circumvent the need for strong bases that promote racemization, strategies often employ pre-formed enolates, such as silyl (B83357) enol ethers, as substrates. nih.gov

A notable advancement involves a novel catalytic system based on copper(I) and chiral bis(phosphine) dioxides. nih.govacs.org This system has been shown to effectively catalyze the arylation of silyl enol ethers to produce enolizable α-arylated ketones with good yields and high enantiomeric excess (ee), reaching up to 95%. nih.govresearchgate.net This approach is particularly valuable as it works well for noncyclic ketones, complementing existing palladium-based methods. nih.govacs.org

Similarly, catalyst systems using ligands like Difluorphos with palladium or nickel have been successful in the asymmetric α-arylation of ketone enolates with aryl triflates. acs.org The choice of metal (palladium for electron-neutral or electron-rich aryl triflates, and nickel for electron-poor ones) allows for a broader scope of reactions, achieving high enantioselectivity for various ketone substrates. acs.org

Chiral Auxiliaries

An alternative and well-established strategy for asymmetric synthesis involves the use of chiral auxiliaries. wikipedia.orgyork.ac.uk A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate molecule to direct the stereochemistry of a subsequent reaction. wikipedia.org After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgyork.ac.uk

This methodology has been successfully applied to a wide range of asymmetric transformations. researchgate.net For the synthesis of chiral α-aryl ketones, the substrate would first be reacted with a chiral auxiliary, such as a chiral oxazolidinone or a derivative of pseudoephedrine, to form an intermediate like an amide or imine. wikipedia.org The α-proton of the carbonyl compound can then be removed by a base to form a conformationally rigid enolate, where one face is sterically shielded by the auxiliary. wikipedia.org Subsequent reaction with an arylating agent occurs selectively on the less hindered face, leading to the formation of the product with high diastereoselectivity. Finally, the removal of the auxiliary reveals the enantiomerically enriched α-aryl ketone.

The effectiveness of this approach lies in the high levels of diastereocontrol that are typically achieved, and the ability to separate the resulting diastereomers using standard techniques like chromatography or crystallization. york.ac.uk

Research Findings on Enantioselective Methodologies

The following table summarizes key findings from research on enantioselective methodologies applicable to the synthesis of chiral α-aryl ketones, including analogues of this compound.

| Catalytic System / Method | Substrate Type | Key Features | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| Cu(I) / Chiral Bis(phosphine) Dioxides | Silyl Enol Ethers of Noncyclic Ketones | Complements Pd-based systems; avoids strong bases. | Up to 95% | Good | nih.govacs.orgresearchgate.net |

| Pd / Difluorphos | Ketone Enolates & Electron-Neutral/Rich Aryl Triflates | High enantioselectivity for a range of cyclic ketones. | High | Good | acs.org |

| Ni / Difluorphos | Ketone Enolates & Electron-Poor Aryl Triflates | Effective for electron-deficient arylating agents. | High | Good | acs.org |

| Chiral Auxiliaries (e.g., Oxazolidinones) | Ketones (via amide/imine formation) | Temporary incorporation of a chiral group to direct stereochemistry. High diastereoselectivity. | High (diastereomeric excess) | Good | wikipedia.orgresearchgate.net |

Reaction Mechanisms and Reactivity Profiles of 4 Fluoro 2 Phenylacetophenone

Electrophilic and Nucleophilic Reactivity of the Fluoroacetophenone Moiety

The fluoroacetophenone moiety of 4'-fluoro-2-phenylacetophenone presents multiple sites for both electrophilic and nucleophilic attack. The reactivity is a nuanced balance of inductive and resonance effects of the fluorine substituent, the directing effects of the acetyl group, and the reactivity of the carbonyl group itself.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution (EAS) reactions, the fluorine atom and the acetyl group on the 4'-position of the phenyl ring exert competing effects. The acetyl group is a deactivating meta-director due to its electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. Conversely, the fluorine atom is a deactivating ortho-, para-director. masterorganicchemistry.com While fluorine is highly electronegative and withdraws electron density through the sigma bond (inductive effect), it can also donate electron density through its lone pairs into the aromatic pi-system (resonance effect). stackexchange.com

In the case of this compound, the strong deactivating effect of the acetyl group generally governs the reactivity of the fluorinated phenyl ring, making further electrophilic substitution challenging. If forced, the incoming electrophile would be directed to the positions meta to the acetyl group (positions 3' and 5'). The fluorine atom at the 4' position would then influence the regioselectivity between these two sites. The interplay of these directing effects can be complex and may lead to a mixture of products. The reactivity of fluorobenzene (B45895) in EAS is considered anomalous compared to other halobenzenes, with some reactions at the para position being faster than in benzene (B151609) itself. stackexchange.com However, the presence of the strongly deactivating acetyl group in this compound would likely mitigate this effect.

Nucleophilic Attack on the Carbonyl Group:

The carbonyl carbon of the acetophenone (B1666503) moiety is electrophilic and susceptible to attack by nucleophiles. The presence of the electron-withdrawing fluorine atom on the para position of the phenyl ring can enhance the electrophilicity of the carbonyl carbon through inductive effects, making it more reactive towards nucleophiles compared to unsubstituted acetophenone. Nucleophilic addition to the carbonyl group is a fundamental reaction of ketones and can lead to the formation of alcohols, cyanohydrins, and other derivatives.

Nucleophilic Aromatic Substitution:

Generally, nucleophilic aromatic substitution (SNAr) on an aryl halide requires strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. libretexts.org In this compound, the acetyl group is para to the fluorine atom. This arrangement activates the fluorine atom for SNAr, making it a potential leaving group in the presence of strong nucleophiles. researchgate.netnih.govresearchgate.net The reaction proceeds via the addition of a nucleophile to the carbon bearing the fluorine, followed by the elimination of the fluoride (B91410) ion. The stability of the intermediate carbanion is enhanced by the resonance delocalization of the negative charge onto the oxygen atom of the acetyl group.

Radical Reactions Involving this compound

The α-position of the carbonyl group in this compound is a potential site for radical reactions. The α-hydrogen is susceptible to abstraction by radicals, forming a resonance-stabilized α-carbonyl radical. The presence of the α-phenyl group further stabilizes this radical intermediate through delocalization of the unpaired electron into the phenyl ring.

Research on the oxidative coupling of cyclic ketones with various partners using metal catalysts like Cu(II) has shown that α-radicals of ketones can be generated and subsequently coupled with other radical species. nih.gov This suggests that this compound could undergo similar transformations. For instance, in the presence of a suitable radical initiator or a transition metal catalyst, the α-hydrogen could be abstracted to form a radical that could then participate in C-C or C-heteroatom bond-forming reactions.

Furthermore, α-aryl ketones can be synthesized through radical pathways. For example, aryl radicals generated from arene diazonium salts can react with vinyl arenes to produce 2-aryl acetophenones. organic-chemistry.org While this describes a synthesis of similar structures, it highlights the stability and accessibility of radical intermediates related to this compound.

Photochemical Transformations and Light-Induced Reactivity

The photochemistry of α-phenylacetophenones is a well-studied area, and these compounds are known to undergo a variety of photochemical transformations upon absorption of UV light. msu.edu The primary photochemical processes for ketones like this compound involve the excitation of an electron from a non-bonding n-orbital on the oxygen to an anti-bonding π-orbital of the carbonyl group (n → π transition), or from a π-orbital to a π-orbital (π → π transition).

One of the most common photochemical reactions for α-substituted acetophenones is the Norrish Type I cleavage, which involves the homolytic cleavage of the bond between the carbonyl group and the α-carbon. libretexts.org For this compound, this would lead to the formation of a 4-fluorobenzoyl radical and a benzyl (B1604629) radical. These radicals can then undergo various secondary reactions such as recombination, disproportionation, or reaction with the solvent or other molecules in the reaction mixture.

Another potential photochemical pathway is the Norrish Type II reaction, which involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, followed by cleavage of the α,β-carbon-carbon bond or cyclization to form a cyclobutanol. However, this compound lacks a γ-hydrogen on the 2-phenyl group, making this pathway less likely unless other alkyl chains are present in a modified structure.

The photochemistry of α-phenoxyacetophenones has been shown to proceed through β-cleavage from the singlet excited state. bohrium.com While not a direct analogue, this highlights the propensity for bond cleavage alpha to the carbonyl in related structures. Studies on 2,2-dimethoxy-2-phenylacetophenone (B1663997) have also detailed the complex radical reactions that follow photocleavage. rsc.org

Cross-Coupling Reactions and Functionalization Studies

The structure of this compound offers several handles for cross-coupling reactions, a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling:

The fluorine atom on the aromatic ring, while generally a poor leaving group in palladium-catalyzed cross-coupling reactions compared to bromine or iodine, can undergo Suzuki-Miyaura coupling under specific conditions, particularly if the aromatic ring is activated. mdpi.comnih.gov However, it is more likely that a bromo or iodo derivative of this compound would be used as the substrate. For example, a Suzuki reaction involving 4-bromoacetophenone and phenylboronic acid is a common method for synthesizing 4-phenylacetophenone. berkeley.edu A similar strategy could be employed to further functionalize the fluorinated ring of a halogenated precursor to this compound.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgmatthey.com Similar to the Suzuki coupling, this reaction typically employs aryl halides (bromides, chlorides) or triflates as substrates. nih.govnih.govresearchgate.net Therefore, a halogenated derivative of this compound could be coupled with a variety of amines to introduce nitrogen-containing functional groups. The development of specialized ligands has greatly expanded the scope of this reaction. nih.gov

α-Arylation:

The α-position of the carbonyl group is acidic and can be deprotonated to form an enolate. This enolate can then act as a nucleophile in palladium-catalyzed α-arylation reactions with aryl halides or triflates. nih.govacs.orgnih.gov This would allow for the introduction of a second aryl group at the α-position, leading to the synthesis of α,α-diaryl ketones. The use of appropriately designed ligands is crucial for achieving high selectivity and yields in these reactions. acs.org

Stereochemical Aspects and Diastereoselective Pathways in Transformations

The prochiral carbonyl group and the α-carbon of this compound are key features that can lead to the formation of stereoisomers in its reactions.

Stereoselective Reduction of the Carbonyl Group:

Reduction of the carbonyl group of this compound will generate a chiral center at the benzylic position, leading to a racemic mixture of the corresponding alcohol in the absence of a chiral influence. However, the use of chiral reducing agents, such as those derived from boron or aluminum hydrides modified with chiral ligands, can achieve enantioselective reduction to furnish one enantiomer of the alcohol in excess.

Diastereoselective Reactions of the α-Carbon:

The α-carbon of this compound is a prochiral center. Reactions that introduce a new substituent at this position can lead to the formation of a new stereocenter. If the molecule already contains a stereocenter, or if a chiral reagent or catalyst is used, the reaction can proceed with diastereoselectivity.

For example, the addition of nucleophiles to the enolate of this compound could be directed by chiral auxiliaries or catalysts to favor the formation of one diastereomer over another. The diastereoselective synthesis of ketones with α-phenyl substituents has been demonstrated, where deprotonation followed by reaction with a carbonyl equivalent can lead to the formation of specific diastereomers. ucla.edu The stereochemical outcome of additions of organometallic reagents to α-substituted ketones can be complex and may not always follow predictable models like Felkin-Ahn, especially with reagents like allylmagnesium halides. nih.gov The synthesis of α,α-diarylketones with excellent enantioselectivities has been achieved through visible light photoactivation and phosphoric acid catalysis, highlighting the potential for stereocontrol in reactions involving the α-position of such ketones. nih.govresearchgate.net

Advanced Characterization and Theoretical Investigations of 4 Fluoro 2 Phenylacetophenone

Spectroscopic Analysis in Research Contexts

Spectroscopic techniques are fundamental in the chemical sciences for elucidating molecular structures, monitoring reaction progress, and understanding the physical properties of compounds. For 4'-Fluoro-2-phenylacetophenone, a combination of spectroscopic methods provides a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed. Furthermore, the presence of a fluorine atom allows for ¹⁹F NMR, which offers high sensitivity and a wide chemical shift range, making it an excellent probe for fluorinated compounds. nih.gov

Structural Elucidation: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons. The benzylic protons (-CH₂-) would appear as a singlet, while the protons on the two phenyl rings would produce complex multiplets in the aromatic region. The coupling between the fluorine atom and the adjacent aromatic protons on the fluorophenyl ring would result in characteristic splitting patterns.

¹⁹F NMR is particularly valuable for confirming the presence and position of the fluorine substituent. mdpi.com Due to its high sensitivity and the large chemical shift dispersion, ¹⁹F NMR spectra often have minimal signal overlap, simplifying analysis. nih.gov For this compound, a single resonance would be observed, with its specific chemical shift confirming the electronic environment of the fluorine atom.

Reaction Monitoring: NMR is also a powerful technique for real-time monitoring of chemical reactions. For instance, in the synthesis of this compound, NMR can track the consumption of starting materials and the formation of the product. The large chemical shift range in ¹⁹F NMR is especially advantageous in reaction monitoring, as the signals of reactants and products are typically well-resolved, allowing for clear and unambiguous tracking of the reaction's progress. magritek.com

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~4.2 | Singlet (s) | Benzylic (-CH₂) |

| ¹H | ~7.1-7.4 | Multiplet (m) | Aromatic Protons (Phenyl & Fluorophenyl rings) |

| ¹H | ~7.9-8.1 | Multiplet (m) | Aromatic Protons (ortho to C=O on Fluorophenyl ring) |

| ¹⁹F | -110 to -115 | Multiplet (m) | Aromatic Fluorine (-F) |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. sci-hub.st These methods provide a molecular "fingerprint" that is highly specific to the compound's structure and functional groups. sci-hub.stamericanpharmaceuticalreview.com

In the IR spectrum of this compound, the most prominent absorption band would be the strong carbonyl (C=O) stretch, typically appearing in the range of 1680-1700 cm⁻¹. Other key absorbances would include the C-F bond stretch (around 1200-1250 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), and aromatic C=C ring stretches (around 1450-1600 cm⁻¹).

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The symmetric vibrations of the aromatic rings are often more intense in the Raman spectrum than in the IR. The combination of both IR and Raman data allows for a more complete vibrational analysis and confident identification of the compound. researchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |

| Carbonyl (C=O) Stretch | 1680 - 1700 | Strong | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| C-F Stretch | 1200 - 1250 | Strong | Weak |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.

For this compound (C₁₄H₁₁FO), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its monoisotopic mass. High-resolution mass spectrometry (HRMS) can determine this mass with high precision, confirming the elemental composition.

Under electron ionization (EI), the molecule undergoes fragmentation, producing a unique pattern of daughter ions. The fragmentation of ketones often involves cleavage of the bonds adjacent to the carbonyl group (α-cleavage). libretexts.org For this compound, key fragmentation pathways would likely involve the loss of the benzyl (B1604629) radical (•CH₂Ph) or the phenyl radical (•Ph), and the formation of characteristic acylium ions. libretexts.org The fluorobenzoyl cation ([FC₆H₄CO]⁺) and the benzyl cation ([C₇H₇]⁺) are expected to be prominent fragments. nih.govnih.gov

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 214 | [C₁₄H₁₁FO]⁺ | Molecular Ion |

| 123 | [FC₆H₄CO]⁺ | •C₇H₇ (Benzyl radical) |

| 91 | [C₇H₇]⁺ | •COC₆H₄F (Fluorobenzoyl radical) |

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. libretexts.orguzh.ch The spectrum provides information about the electronic structure of a molecule, particularly the presence of chromophores and conjugated systems.

This compound contains several chromophores, including the two phenyl rings and the carbonyl group. These groups create a conjugated system that absorbs UV light. The expected electronic transitions are π → π* and n → π*. youtube.comyoutube.comyoutube.com

π → π transitions:* These are high-energy transitions associated with the aromatic rings and the carbonyl double bond. They typically result in strong absorption bands.

n → π transitions:* This transition involves the promotion of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital. uzh.ch It is a lower energy transition and results in a weaker absorption band at a longer wavelength compared to the π → π* transitions.

The absorption maxima (λmax) for this compound are expected to be similar to other aromatic ketones.

X-ray Crystallography for Solid-State Structural Determination of Analogues

For example, the crystal structure of 4'-Fluoro-2'-hydroxyacetophenone has been determined. researchgate.netresearchgate.net Studies on this and other substituted acetophenones reveal that the conformation of the molecule in the solid state is heavily influenced by intermolecular forces, such as hydrogen bonding and π-π stacking. In the case of 4'-Fluoro-2'-hydroxyacetophenone, an intramolecular hydrogen bond between the hydroxyl and carbonyl groups plays a significant role in defining the molecular conformation. researchgate.netresearchgate.net For this compound, one would expect van der Waals forces and potential C-H···O or C-H···F interactions to dictate the crystal packing. The planarity of the aromatic rings and the orientation of the benzyl group relative to the fluorophenyl ketone moiety would be key structural features determined by a crystallographic study.

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides theoretical insights into molecular structure, properties, and reactivity, complementing experimental data. Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to model this compound and predict its characteristics.

These computational studies can:

Optimize Molecular Geometry: Calculate the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles.

Predict Spectroscopic Properties: Simulate NMR chemical shifts, IR and Raman vibrational frequencies, and UV-Vis electronic transitions. researchgate.net These theoretical spectra can be compared with experimental results to aid in assignments and interpretation.

Analyze Electronic Structure: Determine properties such as the distribution of electron density, molecular orbital energies (e.g., HOMO and LUMO), and the electrostatic potential map. This information helps in understanding the molecule's reactivity and intermolecular interactions.

Investigate Reaction Mechanisms: Model potential reaction pathways for the synthesis or degradation of the compound, providing insights into transition states and activation energies.

By developing computational models, researchers can gain a deeper understanding of the fundamental properties of this compound, guiding further experimental work and application development. dtaborgroup.com

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and predicting the molecular geometry of chemical compounds. This method is widely employed to determine the ground-state properties of molecules like this compound by calculating the electron density. DFT calculations, commonly utilizing functionals such as B3LYP or PBE0 combined with basis sets like 6-311++G(d,p), can achieve a high level of accuracy in predicting geometric parameters. rsc.org

The geometry optimization process seeks the lowest energy conformation of the molecule, providing detailed information on bond lengths, bond angles, and dihedral angles. For this compound, the key structural parameters include the lengths of the carbonyl (C=O) and carbon-fluorine (C-F) bonds, the angles defining the ketone group, and the torsional angles between the phenyl rings and the central carbonyl moiety.

While a specific DFT study for this compound is not extensively documented in the literature, data from the closely related molecule, 4'-fluoroacetophenone, provides insight into the expected structural parameters. The optimization of its geometry reveals the foundational structure from which the properties of this compound can be inferred.

| Parameter | Typical Calculated Value |

|---|---|

| C=O Bond Length | ~1.21 Å |

| C-F Bond Length | ~1.35 Å |

| Caromatic-Ccarbonyl Bond Length | ~1.49 Å |

| Ccarbonyl-Cmethylene Bond Length | ~1.51 Å |

| O=C-C Angle | ~120° |

| F-C-C Angle | ~118° |

Ab Initio Calculations for Conformational Analysis

Ab initio calculations, which are based on first principles of quantum mechanics without empirical data, are crucial for performing conformational analysis. These calculations help map the potential energy surface of a molecule to identify its stable conformers and the energy barriers for rotation between them. montclair.edu For this compound, conformational flexibility primarily arises from the rotation around two key single bonds: the bond connecting the fluorophenyl group to the carbonyl carbon and the bond between the carbonyl carbon and the methylene bridge.

Studies on substituted acetophenones indicate that the dihedral angle between the plane of the carbonyl group and the attached aromatic ring is a critical conformational parameter. researchgate.netspacefrontiers.org For many p-substituted acetophenones, a planar or near-planar conformation is energetically favored, as it maximizes π-conjugation between the carbonyl group and the aromatic ring. researchgate.net In this compound, the rotation of the benzyl group introduces another layer of complexity. Ab initio calculations can determine the preferred orientation of these rings relative to each other to minimize steric hindrance and optimize electronic interactions. The results of such an analysis would typically reveal one or more low-energy conformers and quantify the energetic cost of deviating from these stable geometries. mdpi.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding, charge transfer, and hyperconjugative interactions by transforming the complex molecular wavefunction into a set of localized, chemically intuitive Lewis-like structures (bonds, lone pairs, etc.). faccts.dewisc.edu This analysis provides quantitative insight into the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs.

In this compound, significant intramolecular interactions are expected. The lone pairs on the highly electronegative carbonyl oxygen and fluorine atoms can act as electron donors. These can delocalize into the antibonding (π*) orbitals of the adjacent aromatic rings, leading to resonance stabilization. The strength of these donor-acceptor interactions is quantified by the second-order perturbation stabilization energy, E(2). A higher E(2) value indicates a stronger interaction. wisc.edu NBO analysis also provides information on atomic charges, revealing the charge distribution across the molecule.

A representative NBO analysis for a molecule with similar functional groups would highlight the key interactions:

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| n(O) | π(Caromatic-Caromatic) | High |

| n(F) | π(Caromatic-Caromatic) | Moderate |

| π(Caromatic-Caromatic) | π(C=O) | Moderate |

| σ(C-H) | σ(C-C) | Low |

Note: This table represents expected interactions. Actual values require specific calculations.

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Gap Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of molecules. The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. scite.airesearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl and fluorophenyl rings, while the LUMO is likely concentrated on the electron-withdrawing carbonyl group and the π-system of the rings. DFT calculations are commonly used to compute the energies of these orbitals and visualize their spatial distribution. researchgate.net

| Parameter | Representative Calculated Value (eV) |

|---|---|

| EHOMO | -6.5 to -7.5 |

| ELUMO | -1.5 to -2.5 |

| Energy Gap (ΔE) | 4.5 to 5.5 |

Note: Values are representative for aromatic ketones and can vary with the computational method.

Prediction of Spectroscopic Parameters

Computational chemistry provides reliable methods for predicting spectroscopic parameters, which are invaluable for the characterization of compounds. DFT calculations are routinely used to compute the vibrational frequencies of molecules, which correspond to the peaks observed in FT-IR and FT-Raman spectra. chemrxiv.orgcyberleninka.ru By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific atomic motions, such as stretching, bending, or torsion. cyberleninka.ru Calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for systematic errors in the calculations.

For this compound, key vibrational modes include the characteristic C=O stretching of the ketone, the C-F stretching of the fluorophenyl group, various C=C stretching modes within the aromatic rings, and C-H stretching and bending vibrations. Furthermore, Time-Dependent DFT (TD-DFT) can predict electronic transitions, providing information about the UV-Vis absorption spectrum, including absorption wavelengths (λmax) and oscillator strengths (f). scispace.com

| Vibrational Mode | Predicted Wavenumber Range (cm-1) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050-3150 | Medium |

| Aliphatic C-H Stretch | 2900-3000 | Medium |

| C=O Stretch | 1680-1700 | Strong (IR) |

| Aromatic C=C Stretch | 1580-1620 | Strong |

| C-F Stretch | 1200-1250 | Strong |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.delibretexts.org The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are sites for electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are sites for nucleophilic attack. Green and yellow represent regions of near-zero or intermediate potential. mdpi.com

For this compound, the MEP surface is expected to show the most negative potential (red) concentrated around the highly electronegative oxygen atom of the carbonyl group and, to a lesser extent, the fluorine atom. These regions represent the primary sites for interaction with electrophiles or proton donors. Conversely, positive potential (blue) is anticipated around the hydrogen atoms of the aromatic rings and the methylene group, indicating their susceptibility to nucleophilic attack. Computational studies on acetophenone (B1666503) have confirmed these general features. nih.gov

Investigation of Non-linear Optical (NLO) Properties

The study of non-linear optical (NLO) properties is a significant area of materials science, focusing on materials that exhibit a nonlinear response to an applied electric field, such as from a high-intensity laser. Molecules with large NLO responses are essential for applications in optoelectronics and photonics. A key requirement for a molecule to possess significant NLO properties is a high degree of charge asymmetry and electron delocalization, often found in donor-π-acceptor systems. researchgate.net

Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules by calculating parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). daneshyari.comresearchgate.net The magnitude of the first-order hyperpolarizability (β) is a primary determinant of a molecule's second-order NLO activity. This compound, with its conjugated π-system, electron-withdrawing carbonyl group, and electronegative fluorine atom, has structural features that suggest potential NLO activity. Theoretical calculations can quantify this potential by comparing its hyperpolarizability to that of well-known NLO materials like urea. daneshyari.com

| NLO Parameter | Significance |

|---|---|

| Dipole Moment (μ) | Measures charge asymmetry |

| Polarizability (α) | Measures the linear response to an electric field |

| First Hyperpolarizability (β) | Measures the second-order non-linear response |

Research Applications of 4 Fluoro 2 Phenylacetophenone in Medicinal Chemistry and Pharmaceutical Development

As a Building Block for Active Pharmaceutical Ingredients (APIs)

The synthesis of Active Pharmaceutical Ingredients (APIs) is a complex, multi-step process that transforms basic raw materials into the final drug substance through numerous chemical reactions. 4'-Fluoro-2-phenylacetophenone represents a key starting material, or building block, in the synthesis of more complex molecules intended for therapeutic use. Its structure can be strategically modified to produce a variety of derivatives with potential pharmacological activity.

For instance, the 2-phenylacetamide scaffold is of significant interest in medicinal chemistry. Derivatives of 2-(4-fluorophenyl)acetamide have been synthesized and evaluated for their potential as anticancer agents. These compounds have demonstrated cytotoxic effects against various cancer cell lines, highlighting the utility of the 4-fluorophenyl moiety, derivable from this compound, in the design of new oncologic therapies.

Synthesis of Fluorinated Compounds with Enhanced Biological Activity and Metabolic Stability

The introduction of fluorine into drug molecules is a widely used strategy in medicinal chemistry to improve a compound's pharmacological profile. Fluorine's high electronegativity and small atomic size can significantly alter the physicochemical properties of a molecule, often leading to enhanced biological activity, improved metabolic stability, and increased bioavailability.

This compound is an important precursor for synthesizing such organofluorine compounds. The presence of the fluorine atom can have a dramatic effect on the efficacy and selectivity of potential medicines. For example, fluorinated chalcone derivatives synthesized from fluorinated acetophenones have shown a range of biological activities, including 5-lipoxygenase inhibition and antitumor properties. nih.gov The fluorine substituent can influence how the molecule binds to its target and can block metabolic pathways that would otherwise inactivate the drug, thereby prolonging its therapeutic effect.

Precursors for Drug Discovery Programs, including Enzyme Inhibitors (e.g., COX-1/COX-2 Inhibitors, BRAFV600E Kinase Inhibitors)

Enzyme inhibitors are a major class of therapeutic agents that function by blocking the activity of enzymes involved in disease processes. This compound and its close analogs serve as starting points for the synthesis of compounds targeting critical enzymes like cyclooxygenases (COX) and BRAF kinase.

COX-1/COX-2 Inhibitors: The COX enzymes are key to the synthesis of prostaglandins, which are mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Research has focused on developing selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Chalcones, which can be synthesized from acetophenones, are a class of compounds that have been investigated for their anti-inflammatory properties. Specifically, a series of 4'-fluoro-2'-hydroxychalcones and their subsequent dihydropyrazole derivatives have been prepared and evaluated for their ability to inhibit COX enzymes. nih.gov These studies, which use a starting material closely related to this compound, demonstrate that the fluorinated phenyl ring is a key component in the design of new anti-inflammatory agents. nih.gov The synthesis involves a condensation reaction between a substituted acetophenone (B1666503) and an aldehyde, followed by cyclization to form various heterocyclic derivatives. nih.gov Molecular docking studies have been used to understand the correlation between the chalcone structure and its anti-inflammatory activity. nih.gov

BRAFV600E Kinase Inhibitors: The BRAF kinase is a component of the MAPK signaling pathway, which is often hyperactivated in various cancers, including melanoma, due to mutations like V600E. Inhibitors of BRAFV600E are therefore important anticancer agents. While direct synthesis from this compound is not prominently documented, the core structure of many BRAF inhibitors features aryl groups that can be derived from such precursors. The development of these inhibitors often involves complex synthetic routes where building blocks containing specific substitutions are crucial for achieving high potency and selectivity for the mutant kinase.

Role in the Design of Novel Therapeutic Agents

The chemical scaffold provided by this compound is instrumental in the rational design of new drugs. By modifying its structure, chemists can create libraries of related compounds to be screened for various biological activities. This approach has led to the discovery of derivatives with potential applications beyond inflammation and cancer.

For example, functionalized derivatives of fluorinated chalcones have been synthesized and screened for antimicrobial and antioxidant properties. derpharmachemica.com The synthesis of these compounds often starts with a Claisen-Schmidt condensation of a substituted acetophenone with a substituted benzaldehyde. The resulting chalcone can then be reacted with various reagents to produce a diverse range of heterocyclic compounds, such as pyrazolines, which can exhibit significant biological effects.

The data below shows the results of a study on chalcone derivatives and their subsequent conversion to dihydropyrazoles, which were evaluated for anti-inflammatory activity.

| Compound | Structure Type | Anti-inflammatory Activity (% inhibition) | Analgesic Activity (% protection) |

|---|---|---|---|

| 5a | Dimethoxychalcone | 63.40 | 45.80 |

| 6a | Dihydropyrazole from 5a | 65.20 | 50.10 |

| 5d | Monomethoxychalcone | 70.10 | 58.20 |

| 6d | Dihydropyrazole from 5d | 72.50 | 61.50 |

Data derived from a study on 4'-fluoro-2'-hydroxychalcone derivatives, which are structurally related to derivatives of this compound. nih.gov

Pharmacophore Design and Structure-Activity Relationship (SAR) Studies of Derivatives

Pharmacophore modeling and Structure-Activity Relationship (SAR) studies are fundamental to modern drug discovery. They help to identify the key structural features of a molecule that are responsible for its biological activity. For derivatives of this compound, SAR studies elucidate how modifications to the molecule, such as adding or changing substituent groups on the phenyl rings, affect its potency and selectivity as an enzyme inhibitor or therapeutic agent.

In the context of the chalcone derivatives mentioned previously, SAR studies have revealed important insights. For instance, the type and position of substituents on the aldehyde-derived phenyl ring can significantly influence the anti-inflammatory and analgesic activities. nih.gov The conversion of the α,β-unsaturated ketone of the chalcone into a dihydropyrazole ring was also found to modulate the biological activity, with the dihydropyrazole derivatives often showing slightly enhanced effects compared to their parent chalcones. nih.gov These studies are crucial for optimizing lead compounds to produce more effective and safer drugs.

Lack of Documented Applications for this compound in Materials Science

Following a comprehensive review of scientific literature, patent databases, and chemical catalogs, there is a notable absence of specific, documented applications for the chemical compound this compound (CAS No. 347-84-2) within the fields of materials science and industrial organic synthesis as outlined in the requested article structure.

While the compound is known and commercially available, its primary documented use is as a building block or intermediate in the synthesis of pharmaceuticals and agrochemicals. For instance, it is utilized in the preparation of certain diarylpyrazines and quinoxalines that act as selective COX-2 inhibitors chemicalbook.com.

However, no specific data or research findings could be retrieved for the following outlined topics concerning this compound:

Applications of 4 Fluoro 2 Phenylacetophenone in Materials Science and Industrial Organic Synthesis

Analytical Methodologies for 4 Fluoro 2 Phenylacetophenone in Research and Quality Control

Chromatographic Techniques for Purity Assessment and Separation in Research

Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and purification of individual components from a mixture. For 4'-Fluoro-2-phenylacetophenone, various chromatographic techniques are utilized to assess its purity and isolate it from starting materials, byproducts, and degradation products.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. In the context of this compound, GC is suitable for assessing purity by separating it from other volatile organic compounds. The compound is vaporized and transported by a carrier gas through a capillary column, where separation occurs based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase coated on the column wall. core.ac.ukchromforum.org The choice of column, temperature programming, and detector are critical for achieving optimal separation. core.ac.uk For instance, analysis of structurally related halogenated compounds has been successfully performed using capillary columns, which offer high resolution. core.ac.ukchromforum.org A mass selective detector can be coupled with GC (GC-MS) for definitive identification of separated components. core.ac.uk

Table 1: Representative Gas Chromatography (GC) Parameters for Analysis of Aromatic Ketones

| Parameter | Example Condition | Purpose |

| Column | Capillary Column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film) | Provides high-resolution separation of volatile compounds. |

| Carrier Gas | Helium | Inert mobile phase to carry the sample through the column. |

| Flow Rate | 1.0 mL/min | Optimized for efficient separation and peak shape. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Initial 100°C, ramp to 280°C at 15°C/min, hold for 5 min | Separates compounds based on their boiling points and column interactions. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID for general quantification; MS for identification and structure elucidation. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a predominant technique for the purity assessment and analysis of this compound, particularly due to its applicability to a wide range of compounds that may not be sufficiently volatile for GC. Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.

Research on similar compounds, such as 2-chloro-4'-fluoroacetophenone, has demonstrated successful separation using an ODS-C18 column with a mobile phase consisting of an acetonitrile (B52724) and aqueous trifluoroacetic acid mixture. asianpubs.org The detection is typically performed using a UV detector at a wavelength where the analyte exhibits strong absorbance, such as 254 nm. asianpubs.org The retention time under specific conditions is a key identifier for the compound, with one study reporting a retention time of 6.193 minutes for 2-chloro-4'-fluoroacetophenone. asianpubs.org This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Table 2: High-Performance Liquid Chromatography (HPLC) Method for a Related Fluoroacetophenone Derivative asianpubs.org

| Parameter | Condition |

| Column | ODS-C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Trifluoroacetic Acid (aq) (50:50) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Retention Time | 6.193 min |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring reaction progress, screening for the presence of this compound, and determining appropriate solvent systems for larger-scale column chromatography. asianpubs.org In TLC, a sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) is allowed to ascend the plate. Separation is based on differential partitioning, and the results are visualized, often under UV light. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given system.

Table 3: Example Thin-Layer Chromatography (TLC) System for Separation of Organic Compounds uni-kiel.de

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Ethyl Acetate (B1210297) / Methanol (2:1) |

| Visualization | UV light (254 nm) |

| Example Rf Value | 0.35 |

Advanced Spectroscopic Analytical Methods (e.g., LC-MS/MS, GC-MS/MS) for Trace Analysis

For the detection and quantification of trace amounts of this compound or its metabolites in complex matrices, highly sensitive and selective hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are indispensable.

LC-MS/MS combines the separation power of HPLC with the mass analysis capability of tandem mass spectrometry. nih.govmagtech.com.cn After chromatographic separation, the analyte is ionized (e.g., via electrospray ionization - ESI) and enters the mass spectrometer. magtech.com.cn In tandem MS, a specific precursor ion corresponding to the compound of interest is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, enabling quantification down to nanogram-per-milliliter (ng/mL) levels or lower. nih.govmagtech.com.cn This makes it suitable for pharmacokinetic studies or trace impurity analysis. nih.gov

Table 4: Typical Parameters for an LC-MS/MS Method for Trace Analysis magtech.com.cn

| Parameter | Example Condition | Purpose |

| Chromatography | Reversed-phase UPLC/HPLC | High-resolution separation of the target analyte from matrix components. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Efficiently generates charged ions from the analyte for MS detection. |

| MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

| Lower Limit of Quantitation | 0.1 - 10 ng/mL | Defines the lowest concentration that can be reliably quantified. nih.gov |

Development and Validation of Analytical Protocols for Research Applications

The development of a new analytical method for this compound for research purposes requires a subsequent validation process to ensure that the method is suitable for its intended purpose. gavinpublishers.com Method validation establishes, through documented evidence, that the performance characteristics of the method meet the requirements for the intended analytical applications. researchgate.netnih.gov Key validation parameters are defined by international guidelines. dcvmn.org

The fundamental parameters evaluated during method validation include:

Specificity/Selectivity : The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. gavinpublishers.comresearchgate.net

Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. researchgate.net This is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (R²) of the calibration curve, which should ideally be greater than 0.99. magtech.com.cn

Range : The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. researchgate.net

Accuracy : The closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies on spiked samples, with acceptance criteria typically falling within 98-102%. gavinpublishers.com

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels (repeatability, intermediate precision). researchgate.net For trace analysis, precision within ±20% is often considered acceptable. nih.gov

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. gavinpublishers.com

Successful validation demonstrates that the analytical protocol is reliable, reproducible, and fit-for-purpose for the analysis of this compound in a research setting. nih.govresearchgate.net

Table 5: Key Analytical Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Description | Common Acceptance Criterion |

| Accuracy | Closeness to the true value. | Recovery of 98.0% to 102.0%. gavinpublishers.com |

| Precision (RSD%) | Agreement between repeated measurements. | ≤ 2% for drug substance. |

| Linearity (R²) | Proportionality of signal to concentration. | ≥ 0.99 |

| Bias and Precision (Trace Analysis) | Accuracy and precision for low-level quantification. | Within ± 20% at the LOQ. nih.gov |

Future Directions and Emerging Research Areas

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules is undergoing a paradigm shift, with continuous flow chemistry and automated platforms offering significant advantages over traditional batch processing. beilstein-journals.org These technologies provide enhanced control over reaction parameters, improved safety for hazardous reactions, and the potential for high-throughput screening and optimization. nih.govflinders.edu.au For a compound like 4'-Fluoro-2-phenylacetophenone, which is a precursor to potentially bioactive molecules, these advanced synthetic methods are particularly relevant.

Future research will likely focus on adapting the synthesis of this compound and its derivatives to flow chemistry systems. The benefits of flow chemistry are especially pronounced for fluorination reactions, which can involve hazardous reagents. nih.govpharmtech.com By minimizing the volume of reagents at any given time, flow reactors enhance the safety profile of such transformations. pharmtech.com Moreover, the precise control over temperature and mixing in microreactors can lead to higher yields and selectivities, as has been demonstrated for the synthesis of other ketone-containing active pharmaceutical ingredients (APIs). rsc.org

The integration of automated synthesis platforms will enable the rapid generation of libraries of this compound derivatives. By systematically varying the substituents on either aromatic ring, researchers can efficiently explore the structure-activity relationships of these compounds for various applications.

Table 1: Potential Advantages of Flow Chemistry for the Synthesis of this compound Derivatives

| Feature | Advantage in Flow Chemistry | Relevance to this compound |

| Heat Transfer | Superior heat exchange due to high surface-area-to-volume ratio. | Enables precise temperature control for exothermic reactions like Friedel-Crafts acylation, minimizing side products. |

| Mass Transfer | Efficient mixing of reactants. | Improves reaction rates and yields, particularly in biphasic reactions. |

| Safety | Small reaction volumes minimize the risk of hazardous incidents. | Crucial when using corrosive or toxic reagents sometimes employed in fluorination and acylation reactions. |

| Scalability | Straightforward scale-up by extending reaction time or using parallel reactors. | Facilitates the production of larger quantities for further research and development. |

| Automation | Integration with automated systems for high-throughput synthesis and optimization. | Allows for the rapid creation of a diverse library of derivatives for biological screening and materials science applications. |

Sustainable Synthesis and Application of Green Chemistry Principles

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. chemistryviews.org For the synthesis of this compound, which often involves Friedel-Crafts acylation, there are significant opportunities to implement greener approaches.

Traditional Friedel-Crafts reactions often employ stoichiometric amounts of Lewis acids like aluminum chloride, leading to large volumes of acidic waste. Future research is expected to focus on the development of catalytic and solvent-free methods. The use of solid acid catalysts or rare earth triflates has shown promise in reducing the environmental footprint of acylation reactions. sioc-journal.cnepa.gov Furthermore, exploring solvent-free conditions or the use of greener, bio-based solvents can significantly improve the sustainability of the synthesis. rsc.orgsigmaaldrich.comresearchgate.net

A key metric in green chemistry is atom economy, and future synthetic routes will aim to maximize the incorporation of starting material atoms into the final product. This could involve exploring alternative synthetic strategies that avoid protecting groups and minimize the number of synthetic steps.

Exploration of Novel Biological Targets for this compound Derivatives

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. mdpi.com The 4'-fluoro substituent in this compound makes it an attractive scaffold for the development of new therapeutic agents.

A particularly promising avenue of research is the use of this compound as a precursor for the synthesis of fluorinated chalcones. Chalcones, which are α,β-unsaturated ketones, are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comnih.govnih.gov The fluorine atom can enhance the potency and modulate the selectivity of these compounds towards various biological targets. researchgate.netresearchgate.net For instance, fluorinated chalcones have shown potent inhibitory activity against enzymes like 5-lipoxygenase and have demonstrated cytotoxicity against various cancer cell lines. nih.govscienceandtechnology.com.vn

Future research will likely involve the synthesis of a diverse library of chalcones and other derivatives from this compound and screening them against a panel of biological targets. This could lead to the discovery of novel drug candidates for a range of diseases.

Table 2: Potential Biological Activities of this compound Derivatives

| Derivative Class | Potential Biological Target | Therapeutic Area |

| Fluorinated Chalcones | Tyrosinase, Cyclooxygenase (COX), 5-Lipoxygenase (5-LOX) | Hyperpigmentation, Inflammation, Cancer |

| Fluorinated Flavonoids | Various kinases, Efflux pumps | Cancer, Infectious Diseases |

| Fluorinated Pyrazolines | Monoamine oxidase (MAO) | Neurological Disorders |

| Fluorinated Isatins | Caspases, Tubulin | Cancer |

Advanced Material Applications and Functionalization Studies

The unique electronic properties imparted by the fluorine atom also make this compound a candidate for applications in materials science. Fluorinated aromatic compounds are known to be valuable precursors for high-performance polymers with desirable properties such as thermal stability, chemical resistance, and low dielectric constants. researchgate.netnih.govnih.gov

Future research could explore the polymerization of derivatives of this compound to create novel fluorinated poly(arylene ether)s or other high-performance polymers. The presence of the ketone functionality offers a site for further chemical modification, allowing for the tuning of the polymer's properties or for cross-linking to enhance its mechanical strength and thermal resistance.

Another emerging area is the use of fluorinated aromatic compounds as precursors for porous molecular crystals and liquid crystals. tdl.org The specific intermolecular interactions involving fluorine can be exploited to direct the self-assembly of these molecules into well-defined, functional architectures. The optical properties of such materials could also be of interest for applications in electronics and photonics.

Deepening Computational Insights and Predictive Modeling in Reaction Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the properties and reactivity of molecules. researchgate.netresearchgate.netacs.org For this compound, computational studies can provide valuable insights into several key areas.

Predictive modeling can be employed to understand the substituent effects on the reactivity of the carbonyl group and the aromatic rings. semanticscholar.org This knowledge can guide the rational design of new derivatives with tailored electronic and steric properties. For instance, computational models can predict how different substituents will influence the susceptibility of the ketone to nucleophilic attack or the regioselectivity of further electrophilic aromatic substitution.

Furthermore, DFT calculations can be used to elucidate the mechanisms of reactions involving this compound, such as its conversion to chalcones or other heterocyclic compounds. rsc.orgsemanticscholar.orgrsc.org By mapping out the energy profiles of different reaction pathways, researchers can identify the rate-determining steps and optimize reaction conditions to favor the desired products. The development of quantitative structure-activity relationship (QSAR) models can also accelerate the discovery of new bioactive derivatives by predicting their biological activity based on their chemical structure. pnas.org

Q & A

Q. What precautions are critical when handling this compound in laboratory settings?

- Answer : Use PPE (nitrile gloves, safety goggles) to avoid skin/eye contact. Store in amber glass under inert gas (N₂) to prevent photodegradation. Waste must be neutralized with NaOH (for ketone groups) before disposal. Spills are absorbed with vermiculite and treated as halogenated waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |